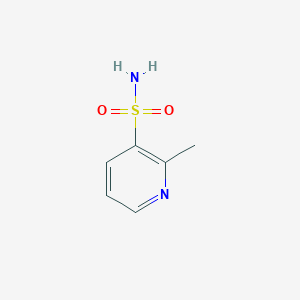
2-Methylpyridine-3-sulfonamide
Übersicht
Beschreibung
2-Methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of 2-Methylpyridine-3-sulfonamide consists of a pyridine ring with a methyl group attached to the 2nd carbon and a sulfonamide group attached to the 3rd carbon .Physical And Chemical Properties Analysis
2-Methylpyridine-3-sulfonamide is a solid at room temperature . Its molecular weight is 172.21 .Wissenschaftliche Forschungsanwendungen
Chemical and Medicinal Applications
Sulfonamide compounds, such as 2-Methylpyridine-3-sulfonamide, play a significant role in the development of new therapeutic agents. These compounds are known for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is relatively straightforward, leading to a variety of derivatives with wide-ranging medicinal applications. This structural characteristic is observed in molecules exhibiting distinct antibacterial activities, showcasing a clear structure-activity relationship of sulfonamides (Azevedo-Barbosa et al., 2020).
Environmental Impact and Bioremediation
Sulfonamides, including derivatives of 2-Methylpyridine-3-sulfonamide, have been identified in various environmental settings due to their widespread use in healthcare and veterinary medicine. Their presence in the environment, mainly derived from agricultural activities, has been linked to potential hazards to human health. Understanding and mitigating the environmental impact of sulfonamides necessitate research into their biodegradation and the microbial processes involved in their breakdown (Baran et al., 2011).
Analytical and Detection Techniques
The detection and analysis of sulfonamides, including 2-Methylpyridine-3-sulfonamide, are crucial for both pharmaceutical quality control and environmental monitoring. Capillary electrophoresis and other analytical methods have been developed to improve the detection of sulfonamides in various matrices. These techniques are vital for ensuring the safety and efficacy of pharmaceutical products as well as for monitoring the presence of these compounds in the environment (Hoff & Kist, 2009).
Wirkmechanismus
Target of Action
2-Methylpyridine-3-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for bacterial growth as it is required for the synthesis of nucleic acids .
Mode of Action
Sulfonamides, including 2-Methylpyridine-3-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . By binding to this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during bacterial metabolism . This inhibits the production of folic acid, leading to a decrease in bacterial nucleic acid synthesis and ultimately bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly inhibit DNA synthesis, impairing bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine . Factors such as the compound’s solubility, stability, and molecular size would influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of 2-Methylpyridine-3-sulfonamide’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, an essential component for bacterial nucleic acid synthesis, it prevents bacteria from proliferating . This makes sulfonamides effective in treating bacterial infections.
Action Environment
The action of 2-Methylpyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption or interact with it in the body . The specific bacterial species and strain, as well as their resistance mechanisms, can also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
2-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHOYMNLSWLDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-3-sulfonamide | |
CAS RN |
1803842-09-2 | |
| Record name | 2-methylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



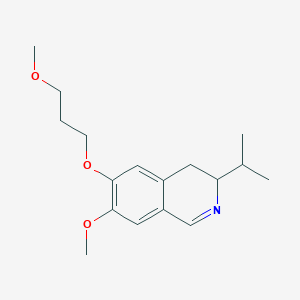
![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)

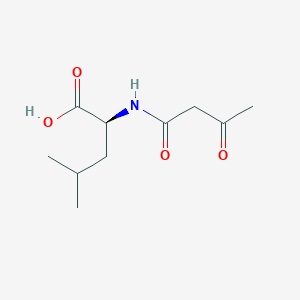
![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)
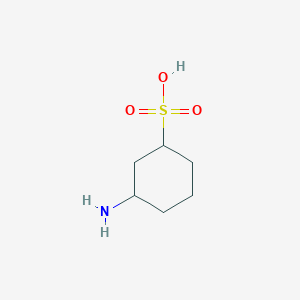
![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)

![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)

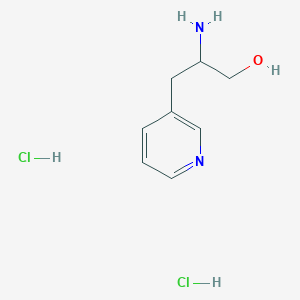
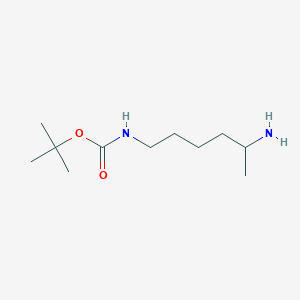
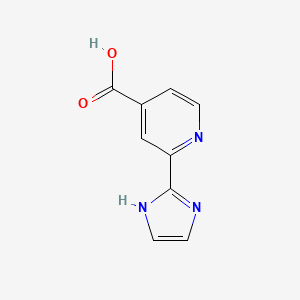
![Carbamic acid, N-[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246928.png)